molecular formula C22H19N5O2S B5543153 4-({(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL

4-({(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5543153
M. Wt: 417.5 g/mol
InChI Key: XGGWVXHPUUDOEO-ZMOGYAJESA-N
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Description

4-({(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound with the molecular formula C22H19N5O2S This compound is known for its unique structure, which includes a triazole ring, a pyridine ring, and a benzyloxy-methoxyphenyl group

Scientific Research Applications

4-({(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study of 1,2,4-triazole derivatives is a very active area of research, due to their wide range of biological activities. Future research could involve the synthesis of new derivatives, the investigation of their biological activities, and the development of practical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps. One common method includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 3-aminopyridine to form the corresponding Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final triazole-thiol compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as sodium methoxide.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and pyridine rings. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-({(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and development.

Properties

IUPAC Name

4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-28-20-12-17(9-10-19(20)29-15-16-6-3-2-4-7-16)13-24-27-21(25-26-22(27)30)18-8-5-11-23-14-18/h2-14H,15H2,1H3,(H,26,30)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGWVXHPUUDOEO-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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